molecular formula C10H15O4PS B133075 Fenthion oxon CAS No. 6552-12-1

Fenthion oxon

Cat. No. B133075
CAS RN: 6552-12-1
M. Wt: 262.26 g/mol
InChI Key: ZNRZGJAHNMGWQN-UHFFFAOYSA-N
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Description

Fenthion oxon, a derivative of the organophosphorus pesticide fenthion, is a key metabolite that is considered to be the actual toxic form of the parent compound. Fenthion is widely used in agriculture and household settings to control various pests. The transformation of fenthion into fenthion oxon and other derivatives occurs through metabolic and environmental processes, which can lead to human exposure through different pathways, including drinking water .

Synthesis Analysis

The synthesis of fenthion oxon derivatives can occur both biologically and chemically. In vitro studies using cytochrome P450 metabolism systems have shown that fenthion is metabolized to produce several metabolites, including fenthion sulfoxide, fenthion sulfone, fenthion oxon, fenthion oxon sulfoxide, and fenthion oxon sulfone . Additionally, fenthion can be converted to fenthion oxon sulfone through chlorination in water purification systems . The presence of fenthion and its oxides in river water highlights the importance of monitoring these compounds to assess health risks .

Molecular Structure Analysis

The molecular structure of fenthion oxon and its derivatives is characterized by the presence of a phosphorus atom bonded to sulfur or oxygen atoms. The transformation products of fenthion, such as sulfoxides and sulfones, are formed through oxidation processes. These structural changes can significantly alter the biological activity and toxicity of the compounds .

Chemical Reactions Analysis

Fenthion undergoes various chemical reactions leading to the formation of its oxon derivatives. Oxidative degradation by hydroxyl radicals in aqueous media can lead to a nearly complete transformation of fenthion, with a multitude of transformation products identified through pulse radiolysis and LC-MS/MS analyses . The biotransformation of fenthion in humans involves cytochrome P450 isoforms and flavin-containing monooxygenases, which catalyze the formation of fenthion sulfoxide and fenthion oxon . In environmental conditions, fenthion and temephos can be oxidized to produce oxo derivatives and sulfoxides .

Physical and Chemical Properties Analysis

The physical and chemical properties of fenthion oxon derivatives are influenced by their molecular structure. The transformation of fenthion into its oxon derivatives can result in increased toxicity. For instance, fenthion oxon sulfone has been shown to exhibit the highest acute toxicity among its metabolites . The metabolism of fenthion and its sulfoxide by liver preparations in various species, including fish and rats, indicates that these compounds are interconvertible through the activities of cytochrome P450, flavin-containing monooxygenase, and aldehyde oxidase . The oxidative stress potential of fenthion and its impact on glutathione metabolism in the brain of fish has also been studied, revealing the involvement of fenthion in oxidative processes .

Scientific Research Applications

Pesticide Residue Analysis

  • Field : Agricultural Biotechnology
  • Application : Fenthion oxon is one of the metabolites of the organophosphorus insecticide fenthion . It’s used in the analysis of pesticide residues in produce .
  • Method : A simultaneous analytical method for fenthion and its five metabolites (including fenthion oxon) was developed based on ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) . The optimum extraction efficiency was obtained through a citrate-buffered QuEChERS (quick, easy, cheap, effective, rugged, and safe) method .
  • Results : At all fortification levels, the accuracy and precision results were between 70% and 120% with a relative standard deviation of ≤15%. The limit of quantitation was 0.01 mg/kg, and the correlation coefficients ( r2) of the matrix-matched calibration curves were >0.99 .

Pesticide Detection

  • Field : Nanotechnology
  • Application : Fenthion oxon is used in the development of molecularly imprinted polymers for fenthion detection in food and soil samples .
  • Method : Molecularly imprinted polymers for fenthion detection were prepared using beta-cyclodextrin as a functional monomer and a room-temperature ionic liquid as a cosolvent .
  • Results : The polymers synthesized using the room-temperature ionic liquid as the cosolvent had a good adsorption efficiency of 26.85 mg g −1, with a short adsorption equilibrium time of 20 min . A recovery of 87.44–101.25% with a limit of detection of 0.04 mg L −1 and a relative standard deviation of below 3% was achieved from soil, lettuce and grape samples, within the linear range of 0.02–3.0 mg L −1 .

Environmental Toxicology

  • Field : Environmental Toxicology
  • Application : Fenthion oxon is used in studies assessing the environmental impact of pesticides, particularly on aquatic life . It’s used to study the effects of repeated applications of fenthion as a mosquito larvicide on Nile Tilapia (Oreochromis niloticus) inhabiting selected water canals in Sri Lanka .
  • Method : Fenthion was applied to the study sites at weekly intervals at the concentration recommended for mosquito control . The health status of feral Nile tilapia was assessed following these applications .
  • Results : With three spray applications of fenthion, condition factor and brain acetylcholinesterase activity of the fish were depressed in a time-dependent manner . Prominent histopathological alterations displayed were gill hyperplasia and telangiectasis and vacuolation of hepatocytes .

Analytical Chemistry

  • Field : Analytical Chemistry
  • Application : Fenthion oxon is used as a reference standard for the determination of fenthion oxon in animal tissue samples .
  • Method : The determination is done by gel permeation chromatography (GPC) cleanup followed by gas chromatography-mass spectrometry (GC–MS) and liquid chromatography coupled with tandem mass spectrometry (LC–MS–MS) .
  • Results : This method allows for accurate quantification of fenthion oxon in animal tissue samples .

Insecticide Metabolite Analysis

  • Field : Analytical Chemistry
  • Application : Fenthion oxon is used in the simultaneous analysis of the organophosphorus insecticide fenthion and its five metabolites (including fenthion oxon) in produce .
  • Method : The target compounds were analyzed using positive electrospray ionization in the multiple reaction monitoring mode . Water and methanol containing formic acid (0.1%) were selected as the mobile phase .
  • Results : At all fortification levels, the accuracy and precision results were between 70% and 120% with a relative standard deviation of ≤15%. The limit of quantitation was 0.01 mg/kg, and the correlation coefficients ( r2) of the matrix-matched calibration curves were >0.99 .

Ecological Risk Assessment

  • Field : Environmental Science
  • Application : Fenthion oxon is used in studies assessing the ecological risk to fish populations inhabiting water canals which receive repeated inputs of fenthion .
  • Method : Fenthion was applied to the study sites at weekly intervals at the concentration recommended for mosquito control . The health status of feral Nile tilapia was assessed following these applications .
  • Results : With three spray applications of fenthion, condition factor and brain acetylcholinesterase activity of the fish were depressed in a time-dependent manner . Prominent histopathological alterations displayed were gill hyperplasia and telangiectasis and vacoulation of hepatocytes .

Safety And Hazards

In case of accident by inhalation, it is advised to remove the casualty to fresh air and keep at rest . After contact with skin, immediate washing with plenty of water is recommended . Fenthion is moderately toxic by the oral, dermal, and inhalation routes of exposure .

Future Directions

For future directions, it would be beneficial to refer to the latest scientific research and advancements in the field . The applicability of the presented method was confirmed for the simultaneous analysis of fenthion and its metabolites in various crops .

properties

IUPAC Name

dimethyl (3-methyl-4-methylsulfanylphenyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15O4PS/c1-8-7-9(5-6-10(8)16-4)14-15(11,12-2)13-3/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNRZGJAHNMGWQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OP(=O)(OC)OC)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15O4PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1041974
Record name Fenthion oxon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1041974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fenthion oxon

CAS RN

6552-12-1
Record name Fenoxon
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6552-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphoric acid, dimethyl 4-(methylthio)-m-tolyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006552121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenthion oxon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1041974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
218
Citations
K Sugitate, T Yamagami, S Nakamura, A Toriba… - Analytical …, 2012 - jstage.jst.go.jp
… , fenthion sulfone, fenthion oxon, fenthion oxon sulfoxide and fenthion oxon sulfone) are … The base peak of fenthion sulfoxide, fenthion oxon sulfoxide and fensulfothion in the NIST …
Number of citations: 1 www.jstage.jst.go.jp
S Kitamura, T Kadota, M Yoshida, N Jinno… - … and Physiology Part C …, 2000 - Elsevier
… They were identified as fenthion sulfoxide and fenthion oxon, … , fenthion sulfoxide and fenthion oxon excreted within 4 days … , but fenthion sulfoxide and fenthion oxon showed very low …
Number of citations: 31 www.sciencedirect.com
RSVS Gadepalli, JM Rimoldi, FR Fronczek… - Chemical research in …, 2007 - ACS Publications
… Preliminary studies in our laboratory have indicated the minimal formation of fenthion oxon sulfoxide following incubations of fenoxon with purified FMO1 (data not shown). Further …
Number of citations: 37 pubs.acs.org
RS Gadepalli, JM Rimoldi, FR Fronczek… - CHEMICAL …, 2005 - academia.edu
… Preliminary studies in our laboratory have indicated the minimal formation of fenthion oxon sulfoxide following incubations of fenoxon with purified FMO1 (data not shown). Further …
Number of citations: 0 www.academia.edu
Y Picó, M Farré, C Soler, D Barceló - Analytical chemistry, 2007 - ACS Publications
… Fenthion-oxon (fenoxon), fenthion-oxon sulfoxide (fenoxon sulfoxide), and fenthion-oxon sulfone (fenoxon sulfone) were from Dr. Ehrenstorfer (Augsburg, Germany), obtained as 1-mL …
Number of citations: 67 pubs.acs.org
J Lee, JH Kim - Molecules, 2020 - mdpi.com
… A simultaneous analytical method for the organophosphorus insecticide fenthion and its five metabolites (fenthion oxon, fenthion oxon sulfoxide, fenthion oxon sulfone, fenthion sulfoxide…
Number of citations: 6 www.mdpi.com
S Kitamura, T Suzuki, T Kadota, M Yoshida… - Drug metabolism and …, 2003 - ASPET
… Fenthion was developed as a safe pesticide because it is not easily converted to the possibly highly toxic oxon derivative (fenthion oxon) in mammalian species. However, fenthion oxon …
Number of citations: 32 dmd.aspetjournals.org
S Kitamura, T Suzuki, S Ohta… - Environmental Health …, 2003 - ehp.niehs.nih.gov
We investigated the endocrine-disrupting actions of the organophosphorus pesticide fenthion and related compounds and the influence of metabolic transformation on the activities of …
Number of citations: 88 ehp.niehs.nih.gov
S Lacorte, G Jeanty, JL Marty, D Barceló - Journal of Chromatography A, 1997 - Elsevier
… The pure standards fenthion, fenthion oxon and fenthion sulfoxide were obtained from Dr. Erhenstorfer (Augsbourg, Germany) and temephos and temephos sulfoxide from Promochem (…
Number of citations: 50 www.sciencedirect.com
T MIYAOKA, S TSUDA, Y SHIRASU - Journal of pharmacobio …, 1986 - jstage.jst.go.jp
… On the other hand, one hour pretreatment with these thiophosphates in the same dose resulted in a 7- to 9-fold potentiation of BPMC toxicity, but that with fenthion oxon resulted in only …
Number of citations: 3 www.jstage.jst.go.jp

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